alpha-Methyl-DL-phenylalanine

Description

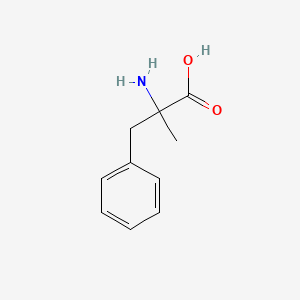

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-methyl-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOWVAAEQCNGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312866 | |

| Record name | DL-α-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | alpha-Methylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1132-26-9, 4415-69-4 | |

| Record name | DL-α-Methylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methyl-DL-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Methylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004415694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1132-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-α-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-METHYL-DL-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67265D2JSG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

alpha-Methyl-DL-phenylalanine chemical and physical properties

An In-Depth Technical Guide to α-Methyl-DL-phenylalanine: Properties, Synthesis, and Analysis

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond the Canonical Twenty

In the landscape of pharmaceutical and biochemical research, the utility of non-proteinogenic amino acids is well-established. These structural variants of the canonical twenty amino acids serve as invaluable tools for modulating the properties of peptides and other bioactive molecules. Among these, α-Methyl-DL-phenylalanine, a simple yet potent derivative of phenylalanine, has garnered significant attention. Its core structure, featuring a methyl group at the α-carbon, imparts unique conformational constraints and metabolic stability, making it a strategic building block in modern drug design.[1]

This guide provides a comprehensive technical overview of α-Methyl-DL-phenylalanine, designed for researchers, chemists, and drug development professionals. We will move beyond catalog data to explore the causality behind its synthesis, the logic of its analytical characterization, and the implications of its structural properties on its applications.

Part 1: Core Chemical and Physical Properties

The foundational characteristics of a molecule dictate its handling, reactivity, and suitability for various applications. α-Methyl-DL-phenylalanine is a white crystalline solid, and its key properties are summarized below.[2] The introduction of the α-methyl group significantly impacts its steric profile compared to native phenylalanine, a feature that is central to its utility.

| Property | Value | Source(s) |

| CAS Number | 1132-26-9 | |

| Molecular Formula | C₁₀H₁₃NO₂ | |

| Molecular Weight | 179.22 g/mol | |

| Appearance | White to off-white powder/solid | [1][3] |

| Melting Point | 293-294 °C (decomposes) | |

| Solubility | Soluble in water (requires sonication for higher concentrations), and dilute mineral acids. | [3] |

| pKa (Predicted) | 2.25 ± 0.10 (Acidic), 9.85 ± 0.10 (Basic) | |

| SMILES | CC(N)(Cc1ccccc1)C(O)=O | [2] |

| InChI Key | HYOWVAAEQCNGLE-UHFFFAOYSA-N | [2] |

Part 2: Synthesis Protocol – The Strecker Approach

The synthesis of α,α-disubstituted amino acids like α-Methyl-DL-phenylalanine presents a unique challenge due to the steric hindrance around the quaternary carbon.[4] The Strecker synthesis, a robust and time-honored method, is well-suited for this task as it constructs the amino acid backbone from a ketone precursor.[5][6] This approach is often favored in industrial settings for its cost-effective and readily available starting materials.[7]

Causality of the Strecker Synthesis

The logic of the Strecker synthesis is a two-stage process:

-

Aminonitrile Formation: A ketone (in this case, phenylacetone) reacts with ammonia to form an imine. The subsequent nucleophilic attack by a cyanide ion on the imine carbon creates the stable α-aminonitrile intermediate. This step efficiently assembles the carbon skeleton and introduces the crucial amine and nitrile functionalities in a single pot.[5]

-

Nitrile Hydrolysis: The nitrile group of the α-aminonitrile is then hydrolyzed under strong acidic or basic conditions to yield the final carboxylic acid, thus completing the amino acid structure.[7]

Experimental Workflow: Strecker Synthesis

Caption: Workflow for the Strecker synthesis of α-Methyl-DL-phenylalanine.

Step-by-Step Methodology

-

Reagent Preparation: In a well-ventilated fume hood, a solution of potassium cyanide (KCN) in water is carefully prepared. In a separate reaction vessel equipped with a stirrer, phenylacetone is dissolved in methanol. An aqueous solution of ammonium chloride (NH₄Cl) is added.

-

Expert Insight: Using ammonium chloride and potassium cyanide is a safer, more practical alternative to handling anhydrous ammonia and highly toxic hydrogen cyanide gas directly. The ammonium chloride provides the ammonia in situ.[7]

-

-

Aminonitrile Formation: The KCN solution is added dropwise to the stirred phenylacetone/ammonium chloride mixture at room temperature. The reaction is sealed and stirred for 24-48 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Intermediate Work-up: The reaction mixture is diluted with water and extracted with a solvent like diethyl ether or dichloromethane to separate the organic α-aminonitrile from inorganic salts. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Acid Hydrolysis: The crude α-aminonitrile residue is combined with concentrated hydrochloric acid (HCl).

-

Expert Insight: Strong acid is required to hydrolyze the stable nitrile C≡N triple bond to a carboxylic acid. This step proceeds via a carboxamide intermediate.

-

-

Reaction and Isolation: The mixture is heated to reflux for 6-12 hours. After cooling, the solution is carefully neutralized with a base (e.g., 6M NaOH) to the isoelectric point of the amino acid (typically pH 5-6) to induce precipitation.

-

Purification: The precipitated solid is collected by vacuum filtration, washed with cold water and then a small amount of cold ethanol to remove residual salts and organic impurities, and finally dried under vacuum to yield α-Methyl-DL-phenylalanine. Purity should be assessed by HPLC and NMR.

Part 3: Analytical Characterization

A robust analytical workflow is critical to confirm the identity, purity, and structure of the synthesized compound. Each technique provides a unique piece of the structural puzzle, creating a self-validating analytical system.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of non-volatile organic compounds. For α-Methyl-DL-phenylalanine, a reversed-phase method is most effective.

-

Causality of Method Choice: The molecule has a significant nonpolar character due to its benzyl group, making it well-suited for retention on a nonpolar stationary phase (like C18). A polar mobile phase (water/acetonitrile) is used to elute the compound. UV detection is ideal, as the phenyl ring is a strong chromophore.[8]

Protocol: Reversed-Phase HPLC

-

System Preparation:

-

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in the mobile phase (e.g., 50:50 A:B).

-

Analysis: Inject 10 µL of the sample. Run a gradient elution, for example, from 10% B to 90% B over 15 minutes.

-

Data Interpretation: The purity is calculated based on the area percentage of the main peak corresponding to α-Methyl-DL-phenylalanine. The retention time for α-methyl-phenylalanine is expected to be around 4.7 minutes under specific published conditions.[8]

Workflow: HPLC Purity Analysis

Caption: Standard workflow for HPLC purity analysis of α-Methyl-DL-phenylalanine.

Spectroscopic Confirmation of Structure

NMR provides the most definitive information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The spectrum will confirm the presence of all proton types.

-

Phenyl Protons: A multiplet between 7.2-7.4 ppm.[9]

-

Methylene Protons (CH₂): Two diastereotopic protons adjacent to the chiral center, appearing as a complex multiplet or two doublets (AB quartet) around 3.0-3.3 ppm.[10]

-

Methyl Protons (CH₃): A singlet around 1.5 ppm. The singlet nature confirms its attachment to the quaternary α-carbon.

-

Amine (NH₂) and Carboxyl (COOH) Protons: Broad signals that may be exchanged with D₂O.

-

-

¹³C NMR: This confirms the carbon skeleton.

-

Carbonyl Carbon (C=O): ~175-180 ppm.

-

Aromatic Carbons: Multiple signals between ~125-135 ppm.

-

Quaternary α-Carbon: ~60-65 ppm.

-

Methylene Carbon (CH₂): ~40-45 ppm.

-

Methyl Carbon (CH₃): ~20-25 ppm.

-

IR spectroscopy is used to identify the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H Stretch (Amine): A moderate band around 3000-3300 cm⁻¹, often superimposed on the O-H stretch.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

MS confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Mass: For the neutral molecule C₁₀H₁₃NO₂, the monoisotopic mass is 179.095 Da. In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 180.097.

-

Key Fragmentation: A characteristic fragmentation pathway for phenylalanine and its derivatives is the loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyl side chain. Another common fragmentation is the loss of the carboxyl group (as CO₂ or HCOOH).[11]

Part 4: Applications and Mechanism of Action

The primary utility of α-Methyl-DL-phenylalanine stems from its structural properties.

-

Peptide Modification: When incorporated into a peptide sequence, the α-methyl group provides steric shielding, making the adjacent peptide bond resistant to cleavage by proteases. This significantly increases the metabolic stability and in vivo half-life of peptide-based drugs.[12]

-

Conformational Constraint: The methyl group restricts the rotational freedom around the peptide backbone, locking it into a more defined conformation. This can enhance binding affinity to a biological target by reducing the entropic penalty of binding.

-

Neuropharmacology Research: α-Methyl-DL-phenylalanine acts as an inhibitor of the enzyme phenylalanine hydroxylase. This enzyme is responsible for converting phenylalanine to tyrosine, a crucial step in the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine).[13][14] By blocking this enzyme, researchers can induce a state of hyperphenylalaninemia in animal models, which is used to study the pathophysiology of the genetic disorder phenylketonuria (PKU).[15]

Diagram: Mechanism of Phenylalanine Hydroxylase Inhibition

Caption: Inhibition of Phenylalanine Hydroxylase by α-Methyl-DL-phenylalanine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. DL-alpha-Methylphenylalanine | C10H13NO2 | CID 108055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. α-Methyl Amino Acids - Enamine [enamine.net]

- 13. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenylalanine - Wikipedia [en.wikipedia.org]

- 15. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of α-Methyl-DL-phenylalanine

Abstract: This technical guide provides a comprehensive overview of the primary synthetic pathways for producing α-Methyl-DL-phenylalanine, a non-proteinogenic α,α-disubstituted amino acid. With applications in peptide synthesis and pharmaceutical development, robust and well-understood synthetic routes are critical. This document details the two most prevalent methods starting from phenylacetone: the Strecker synthesis and the Bucherer-Bergs reaction. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the optimal pathway for their specific needs.

Introduction and Strategic Overview

α-Methyl-DL-phenylalanine (α-MePhe) is an analogue of the natural amino acid phenylalanine, distinguished by a methyl group at the alpha-carbon. This structural modification imparts unique properties, such as increased resistance to enzymatic degradation and the ability to induce specific conformational constraints in peptides. These characteristics make it a valuable building block in medicinal chemistry for designing more stable and potent peptide-based therapeutics.

The synthesis of α,α-disubstituted amino acids like α-MePhe requires strategic planning, as the additional substituent at the α-carbon precludes many standard amino acid synthesis methods. The two most reliable and time-tested approaches for generating the racemic (DL) mixture from a ketone precursor are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways leverage the reactivity of a ketone—in this case, phenylacetone (also known as phenyl-2-propanone or P2P)—and a cyanide source to construct the amino acid backbone.

The core strategic decision between these pathways often rests on several factors:

-

Intermediate Stability and Isolation: The Bucherer-Bergs reaction proceeds through a stable, often crystalline, hydantoin intermediate, which can be easily isolated and purified before the final hydrolysis. The Strecker synthesis yields an α-aminonitrile, which may be less stable and is often hydrolyzed in situ or with minimal purification.

-

Reaction Conditions: The Bucherer-Bergs reaction is typically a one-pot synthesis to the hydantoin, carried out under moderate heating. The Strecker synthesis can also be performed as a one-pot reaction but may require careful control of pH and reagent addition.

-

Hydrolysis Step: Both pathways conclude with a vigorous hydrolysis step to convert an intermediate (hydantoin or nitrile) into the final carboxylic acid. The conditions for this final step can influence the overall yield and purity.

This guide will dissect each pathway, providing the necessary detail for both conceptual understanding and practical laboratory implementation.

Pathway 1: The Strecker Synthesis

First reported by Adolph Strecker in 1850, this reaction is a cornerstone of amino acid synthesis.[1][2] When applied to a ketone, it produces an α,α-disubstituted amino acid.[1] The synthesis is a two-stage process: (1) formation of an α-aminonitrile intermediate, and (2) hydrolysis of the nitrile to a carboxylic acid.[1]

Mechanism and Rationale

The reaction begins with the formation of an imine from phenylacetone and ammonia. This is typically acid-catalyzed, with ammonium chloride often serving as both the ammonia source and a mild acid. The imine (or its protonated form, the iminium ion) is a key electrophilic intermediate. The cyanide ion, a potent nucleophile, then attacks the imine carbon to form the stable C-C bond, resulting in the α-aminonitrile intermediate, 2-amino-2-methyl-3-phenylpropanenitrile.[3]

The choice of reagents is critical. Ammonium chloride is preferred over aqueous ammonia in many protocols as it helps maintain a slightly acidic pH, which is optimal for imine formation and subsequent cyanide addition. The cyanide source is typically an alkali metal salt like potassium or sodium cyanide.

The second stage is the hydrolysis of the nitrile. This is an irreversible process, typically carried out under harsh conditions (strong acid or base with heating), which drives the reaction to completion. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by successive nucleophilic attacks by water and elimination of ammonia to yield the carboxylic acid.[1]

Visualizing the Strecker Pathway

Caption: The Strecker synthesis pathway for α-Methyl-DL-phenylalanine.

Experimental Protocol: Strecker Synthesis

This protocol is a representative procedure based on the well-established Strecker reaction for ketones.[1][3] Caution: This reaction involves highly toxic potassium cyanide and generates hydrogen cyanide gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 2-amino-2-methyl-3-phenylpropanenitrile

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, prepare a solution of ammonium chloride (1.2 eq) and potassium cyanide (1.1 eq) in aqueous ammonia or a water/methanol solvent system.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add phenylacetone (1.0 eq) to the stirred solution over a period of 1-2 hours, maintaining the temperature below 10 °C. The slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture may be biphasic. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile. Purification can be achieved by vacuum distillation or chromatography, although it is often carried directly to the next step.

Step 2: Hydrolysis to α-Methyl-DL-phenylalanine

-

To the crude α-aminonitrile, add a solution of concentrated hydrochloric acid (e.g., 6 M HCl) or sulfuric acid.

-

Heat the mixture to reflux (typically 100-110 °C) for 6-12 hours. The hydrolysis of the nitrile is often accompanied by the evolution of ammonia.

-

After the reaction is complete (monitored by TLC), cool the solution to room temperature.

-

Carefully neutralize the acidic solution to the isoelectric point of the amino acid (typically pH 5.5-6.5) using a base such as ammonium hydroxide or sodium hydroxide.

-

The product, α-Methyl-DL-phenylalanine, will precipitate out of the solution as a white solid.

-

Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol to remove residual salts.

-

Further purification can be achieved by recrystallization from hot water or an aqueous ethanol mixture.

Pathway 2: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes 5,5-disubstituted hydantoins from a ketone, cyanide, and ammonium carbonate.[4][5] These hydantoin intermediates are then hydrolyzed to produce the target α,α-disubstituted amino acid. This method is often favored for its operational simplicity and the formation of a stable, crystalline intermediate.[4]

Mechanism and Rationale

The reaction mechanism is thought to begin with the formation of a cyanohydrin from the ketone (phenylacetone) and cyanide. Concurrently, ammonium carbonate decomposes upon heating to provide ammonia and carbon dioxide. The ammonia reacts with the cyanohydrin to form the same α-aminonitrile intermediate seen in the Strecker synthesis. However, in the presence of carbon dioxide, the amino group of the aminonitrile undergoes carboxylation and subsequent intramolecular cyclization to form a 5-imino-oxazolidin-2-one, which then rearranges to the more stable 5-benzyl-5-methylhydantoin intermediate.[4]

The key advantage here is that all components are combined in a single pot, and the reaction is driven towards a thermodynamically stable heterocyclic product. This hydantoin is typically a solid that can be easily isolated by filtration and purified by recrystallization, providing a high-purity precursor for the final hydrolysis step.[4]

The final step involves the ring-opening hydrolysis of the hydantoin. This requires harsh conditions, usually refluxing in a strong base like sodium hydroxide or barium hydroxide, which cleaves both amide bonds to release the amino acid.

Visualizing the Bucherer-Bergs Pathway

Caption: The Bucherer-Bergs pathway for α-Methyl-DL-phenylalanine synthesis.

Experimental Protocol: Bucherer-Bergs Reaction

Caution: This reaction involves highly toxic sodium cyanide. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 5-benzyl-5-methylhydantoin

This protocol is adapted from a specific procedure for the synthesis of 5-benzyl-5-methylhydantoin from phenylacetone.[6]

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylacetone (1.0 eq), sodium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).

-

Add a 1:1 mixture of ethanol and water as the solvent.

-

Heat the reaction mixture to 60 °C and maintain this temperature with vigorous stirring for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature. The hydantoin product will precipitate as a solid.

-

Collect the crude product by filtration and wash it with cold water.

-

Purify the 5-benzyl-5-methylhydantoin by recrystallization from 50% aqueous ethanol to yield a white crystalline solid. A yield of approximately 69% can be expected.[6]

Step 2: Hydrolysis to α-Methyl-DL-phenylalanine

This is a general procedure for hydantoin hydrolysis, which is a well-established method.[7]

-

Place the purified 5-benzyl-5-methylhydantoin (1.0 eq) in a round-bottom flask with a solution of sodium hydroxide (e.g., 2-4 M, using a 2-3 molar excess).

-

Heat the mixture to reflux (typically 100-110 °C) for an extended period, often 12-24 hours, until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the basic solution with a strong acid like HCl to the isoelectric point of α-MePhe (pH 5.5-6.5).

-

The final amino acid product will precipitate from the solution.

-

Collect the solid by filtration, wash with cold water, and dry. Recrystallization from hot water can be performed for further purification.

Comparative Analysis of Synthesis Pathways

The choice between the Strecker and Bucherer-Bergs syntheses depends on the specific requirements of the laboratory and the desired scale of production.

| Parameter | Strecker Synthesis | Bucherer-Bergs Reaction | Rationale & Field Insights |

| Starting Materials | Phenylacetone, NH₄Cl, KCN | Phenylacetone, (NH₄)₂CO₃, NaCN | Both pathways use readily available and inexpensive starting materials. The choice between ammonium chloride and ammonium carbonate is often one of convenience and specific reaction optimization. |

| Key Intermediate | α-Aminonitrile | 5,5-Disubstituted Hydantoin | The hydantoin intermediate is generally more stable and easier to isolate as a pure crystalline solid, which can be a significant advantage for ensuring the purity of the final product.[4] |

| Reaction Complexity | Two distinct stages: aminonitrile formation and hydrolysis. Can be sensitive to pH. | One-pot condensation to hydantoin, followed by hydrolysis. Generally considered robust and operationally simple.[4] | The one-pot nature of the Bucherer-Bergs condensation to a solid intermediate simplifies the workflow compared to isolating the potentially less stable aminonitrile from the Strecker reaction. |

| Typical Yields | Aminonitrile formation yields can be high (70-90%), but are variable. Hydrolysis is typically high-yielding. | Hydantoin formation yields are good to excellent (e.g., 69% reported for this specific intermediate).[6] Hydrolysis is also high-yielding (>90%).[7] | The Bucherer-Bergs pathway often provides more consistent and reproducible overall yields due to the ease of purification of the intermediate. |

| Safety Concerns | Use of KCN and potential for HCN gas evolution. | Use of NaCN and potential for HCN gas evolution. The use of ammonium carbonate can lead to pressure buildup if not properly vented. | Both methods require handling of highly toxic cyanides and must be performed with extreme caution in a fume hood. |

Conclusion

Both the Strecker synthesis and the Bucherer-Bergs reaction represent viable and effective pathways for the synthesis of α-Methyl-DL-phenylalanine from phenylacetone. The Bucherer-Bergs reaction is often recommended for its operational simplicity and the ability to isolate a stable, crystalline hydantoin intermediate, which facilitates purification and can lead to higher overall purity of the final amino acid. The Strecker synthesis remains a classic and powerful method, offering a more direct route through the α-aminonitrile intermediate. The ultimate choice will depend on the researcher's preference for intermediate handling, desired purity at the intermediate stage, and specific laboratory capabilities. Both methods, when executed with care, provide reliable access to this important non-natural amino acid for further application in research and drug development.

References

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. Strecker_amino_acid_synthesis [chemeurope.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scribd.com [scribd.com]

- 5. Buy 2-Amino-2-methyl-3-phenylpropanenitrile [smolecule.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. fiveable.me [fiveable.me]

An In-Depth Technical Guide to the Mechanism of Action of alpha-Methyl-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methyl-DL-phenylalanine is a synthetic amino acid analogue that has been instrumental in neurochemical research for its ability to modulate the synthesis of key neurotransmitters. As a derivative of the essential amino acid phenylalanine, it acts primarily as a competitive inhibitor of enzymes crucial for the biosynthesis of catecholamines and serotonin. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, its downstream effects on neurotransmitter systems, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuropharmacology, biochemistry, and drug development.

Core Mechanisms of Action

The primary pharmacological effects of this compound stem from its ability to interfere with two key enzymes in the aromatic amino acid metabolism pathways: Phenylalanine Hydroxylase and Aromatic L-Amino Acid Decarboxylase.

Inhibition of Phenylalanine Hydroxylase

Phenylalanine hydroxylase (PAH) is the rate-limiting enzyme in the catabolism of phenylalanine, catalyzing its conversion to tyrosine. This reaction is the initial step in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[1]

This compound acts as a competitive inhibitor of PAH. By competing with the natural substrate, phenylalanine, for binding to the active site of the enzyme, it reduces the production of tyrosine. While it is recognized as a weak competitive inhibitor of rat liver phenylalanine hydroxylase in vitro, it demonstrates potent suppression of the enzyme's activity in vivo.[2] This discrepancy highlights the importance of considering the broader physiological context when evaluating its effects. The inhibition of PAH by this compound leads to a state of hyperphenylalaninemia, an excess of phenylalanine in the blood, which has been utilized to create animal models of phenylketonuria (PKU).[3]

Visualization of Phenylalanine Hydroxylase Inhibition:

Caption: Competitive inhibition of Phenylalanine Hydroxylase by this compound.

Inhibition of Aromatic L-Amino Acid Decarboxylase

Aromatic L-amino acid decarboxylase (AADC) is a pyridoxal phosphate-dependent enzyme that plays a crucial role in the synthesis of several key neurotransmitters. It catalyzes the decarboxylation of L-DOPA to dopamine and 5-hydroxytryptophan (5-HTP) to serotonin.[4]

This compound acts as a competitive inhibitor of AADC.[5] A study on AADC from Micrococcus percitreus demonstrated that this compound competitively inhibits the enzyme with a Ki value of 46 mM.[5] This inhibition reduces the synthesis of both dopamine and serotonin from their immediate precursors. The inhibitory effect of alpha-methylated amino acids on AADC has been well-documented.[4]

Quantitative Data on AADC Inhibition:

| Inhibitor | Enzyme | Inhibition Type | Ki Value |

| This compound | Aromatic L-Amino Acid Decarboxylase | Competitive | 46 mM |

Visualization of Aromatic L-Amino Acid Decarboxylase Inhibition:

Caption: Inhibition of Aromatic L-Amino Acid Decarboxylase in both catecholamine and serotonin pathways.

Downstream Effects on Neurotransmitter Systems

The dual inhibition of PAH and AADC by this compound leads to a significant reduction in the synthesis of both catecholamines and serotonin.

Impact on Catecholamine Synthesis

By inhibiting PAH, this compound reduces the availability of tyrosine, the precursor for catecholamine synthesis. The subsequent inhibition of AADC further blocks the conversion of L-DOPA to dopamine. This two-pronged attack results in a marked decrease in the levels of dopamine, norepinephrine, and epinephrine in the brain and peripheral nervous system.

Impact on Serotonin Synthesis

The inhibition of AADC directly impacts the final step in serotonin synthesis, the conversion of 5-HTP to serotonin. This leads to a reduction in serotonin levels in the brain. While this compound is not a direct inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis, its effect on AADC is sufficient to significantly decrease serotonin production.[4]

Visualization of Neurotransmitter Depletion Pathway:

Caption: Overview of this compound's inhibitory effects on neurotransmitter synthesis pathways.

Broader Physiological and Pathophysiological Implications

The ability of this compound to induce a state of hyperphenylalaninemia and deplete key neurotransmitters has made it a valuable tool for studying the pathophysiology of certain disorders.

-

Experimental Phenylketonuria (PKU): Co-administration of this compound with phenylalanine in animal models effectively mimics the biochemical and neurological features of PKU, a genetic disorder characterized by PAH deficiency.[3] This has allowed researchers to investigate the mechanisms of brain damage in PKU and to test potential therapeutic interventions.

-

Neurodevelopmental Studies: Research using this compound has provided insights into the effects of altered amino acid and neurotransmitter levels on brain development, including processes like myelination and synaptogenesis.

-

Parkinson's Disease Research: While not a therapeutic agent for Parkinson's disease, its ability to modulate dopamine synthesis has been utilized in preclinical studies to understand the consequences of dopamine depletion and to evaluate the efficacy of dopamine-restoring therapies.

Experimental Protocols

The following are generalized protocols for assessing the effects of this compound. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Aromatic L-Amino Acid Decarboxylase (AADC) Activity Assay

This protocol is adapted from methodologies used to measure AADC activity in biological samples.[6]

Objective: To determine the inhibitory effect of this compound on AADC activity in vitro.

Materials:

-

Purified or partially purified AADC enzyme preparation

-

L-DOPA (substrate)

-

Pyridoxal-5'-phosphate (PLP, cofactor)

-

This compound (inhibitor)

-

Phosphate buffer (e.g., 100 mM, pH 7.2)

-

Perchloric acid or other stopping reagent

-

HPLC system with electrochemical or fluorescence detection for dopamine measurement

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, PLP, and the AADC enzyme preparation.

-

Add varying concentrations of this compound to the reaction mixtures. A control group with no inhibitor should be included.

-

Pre-incubate the mixtures at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a known concentration of L-DOPA.

-

Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes). The reaction time should be within the linear range of product formation.

-

Stop the reaction by adding a stopping reagent such as perchloric acid, which will precipitate the protein.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant for the amount of dopamine produced using HPLC.

-

Calculate the enzyme activity and determine the inhibition kinetics (e.g., IC50 or Ki) of this compound.

Visualization of In Vitro AADC Assay Workflow:

Caption: Step-by-step workflow for an in vitro Aromatic L-Amino Acid Decarboxylase (AADC) activity assay.

In Vivo Measurement of Brain Catecholamines and Serotonin using HPLC-ECD

This protocol provides a general framework for measuring neurotransmitter levels in brain tissue from animals treated with this compound.[7][8][9]

Objective: To quantify the in vivo effects of this compound on brain monoamine neurotransmitter levels.

Materials:

-

Experimental animals (e.g., rats, mice)

-

This compound

-

Vehicle for injection (e.g., saline)

-

Anesthesia

-

Dissection tools

-

Homogenization buffer (e.g., 0.1 M perchloric acid)

-

Tissue homogenizer

-

Refrigerated centrifuge

-

HPLC system with electrochemical detection (HPLC-ECD)

-

Standards for dopamine, norepinephrine, serotonin, and their metabolites

Procedure:

-

Administer this compound or vehicle to the experimental animals according to the desired dosing regimen.

-

At the designated time point after treatment, anesthetize the animals and perfuse transcardially with ice-cold saline to remove blood from the brain.

-

Rapidly dissect the brain regions of interest (e.g., striatum, hippocampus, prefrontal cortex).

-

Immediately weigh the tissue samples and homogenize in a known volume of ice-cold homogenization buffer.

-

Centrifuge the homogenates at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris and proteins.

-

Filter the supernatant and inject a known volume into the HPLC-ECD system.

-

Separate the monoamines and their metabolites using a reverse-phase C18 column and an appropriate mobile phase.

-

Detect the analytes using an electrochemical detector set at an appropriate oxidizing potential.

-

Quantify the concentrations of the neurotransmitters by comparing the peak areas to those of known standards.

-

Normalize the data to the weight of the tissue sample.

Visualization of In Vivo Neurotransmitter Measurement Workflow:

Caption: Workflow for in vivo measurement of brain neurotransmitters following this compound administration.

Conclusion

This compound is a powerful pharmacological tool for the in vitro and in vivo investigation of catecholamine and serotonin synthesis. Its well-characterized mechanisms of action, primarily the competitive inhibition of phenylalanine hydroxylase and aromatic L-amino acid decarboxylase, provide researchers with a reliable method for manipulating these critical neurotransmitter systems. This guide has provided an in-depth overview of its biochemical interactions, downstream physiological consequences, and practical experimental protocols. A thorough understanding of the mechanisms outlined herein is essential for the effective application of this compound in neuroscience research and drug development.

References

- 1. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decarboxylase inhibition and blood pressure reduction by alpha-methyl-3,4-dihydroxy-DL-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. lume.ufrgs.br [lume.ufrgs.br]

- 7. Simultaneous measurement of serotonin, catecholamines and their metabolites in mouse brain homogenates by high-performance liquid chromatography with a microbore column and dual electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

The Strategic Advantage of Steric Hindrance: A Technical Guide to the Biological Activity of Alpha-Methylated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of peptidomimetics and rational drug design, the quest for enhanced therapeutic properties is perpetual. Among the arsenal of chemical modifications, the introduction of a methyl group at the alpha-carbon of an amino acid residue stands out as a subtle yet powerful strategy. This seemingly minor alteration—termed α-methylation—imparts profound changes to the local and global properties of peptides and small molecules. This guide provides an in-depth exploration of the biological activity of α-methylated amino acids, elucidating the mechanistic underpinnings of their utility in modern medicinal chemistry. We will dissect the conformational constraints imposed by α-methylation, the resulting enhancement in metabolic stability, and the modulation of cell permeability, all of which are critical parameters in the development of robust therapeutic candidates. Through a combination of mechanistic explanations, illustrative data, and detailed protocols, this document serves as a comprehensive resource for researchers aiming to harness the transformative potential of α-methylated amino acids in their drug discovery endeavors.

The Foundation: Understanding Alpha-Methylation

Alpha-methylated amino acids are analogues of proteinogenic amino acids wherein the hydrogen atom at the α-carbon is replaced by a methyl group. This substitution creates a chiral center at the α-carbon, and these amino acids are also referred to as α,α-disubstituted amino acids.[1][2] This modification, while seemingly simple, introduces significant steric hindrance that dramatically influences the conformational flexibility of the amino acid residue and, by extension, the peptide backbone into which it is incorporated.[3][4]

The ramifications of this structural alteration are multifaceted and form the cornerstone of their application in drug design:

-

Conformational Restriction: The presence of the additional methyl group limits the permissible values of the Ramachandran angles (phi, ψ), thereby constraining the peptide backbone into specific secondary structures such as helices and turns.[2][3]

-

Enhanced Metabolic Stability: The steric bulk of the α-methyl group provides a shield against enzymatic degradation by proteases, which often require a specific backbone conformation for recognition and cleavage.[3][5][6]

-

Modulation of Physicochemical Properties: Alpha-methylation can influence a peptide's lipophilicity and ability to form intramolecular hydrogen bonds, which in turn affects its solubility and membrane permeability.[7][8]

These fundamental effects translate into tangible benefits for peptide-based therapeutics, including longer in vivo half-life, improved oral bioavailability, and enhanced target affinity and selectivity.[3][7][8]

Synthesis of Alpha-Methylated Amino Acids: Building the Blocks of Innovation

The synthesis of optically pure α-methylated amino acids is a critical first step in their application. Several synthetic strategies have been developed, broadly categorized into two approaches: resolution of racemic mixtures and asymmetric synthesis.[9]

One common enantioretentive approach starts with an optically active α-amino acid and replaces the α-hydrogen while preserving the initial enantiomeric configuration.[9] Various methods exist, including the use of chiral auxiliaries like Schollkopf's bis-lactim ethers, Seebach's imidazolidinones and oxazolidinones, and Williams' diphenyloxazolinones.[10] Another versatile method involves the regioselective organocuprate opening of a β-lactone derived from an α-methylserine precursor.[10]

A stereospecific synthesis of α-methyl-L-tryptophan has been achieved through the methylation of the enolate of a cis-2,5-disubstituted 2-tert-butyl-5-(indol-3-yl)methylimidazolidin-4-one.[11] This method yields enantiomerically pure product after hydrolysis.[11]

Illustrative Synthetic Workflow: Asymmetric Synthesis of an α-Methylated Amino Acid

The following diagram outlines a generalized workflow for the asymmetric synthesis of an α-methylated amino acid using a chiral auxiliary.

Caption: Generalized workflow for asymmetric synthesis.

Conformational Consequences: Dictating Peptide Structure

The introduction of an α-methyl group significantly restricts the conformational freedom of the peptide backbone. This steric hindrance limits the accessible regions of the Ramachandran plot, favoring specific secondary structures. While α,α-dialkyl-substituted amino acids generally promote helical conformations, the nature of the side chain also plays a crucial role.[4] For instance, peptides composed of chiral α-methylated α,α-disubstituted amino acids often adopt a 3(10)-helical structure.[2]

This conformational editing can be a powerful tool in drug design. By strategically placing α-methylated residues, researchers can stabilize a desired bioactive conformation, leading to increased receptor binding affinity and specificity.[12] This is particularly relevant for intrinsically disordered proteins (IDPs), where α-methylation can be used to bias the conformational ensemble towards a specific state.[12]

Impact of α-Methylation on Helicity: A Case Study

Incorporating α-methylated amino acids into apolipoprotein A-I mimetic peptides has been shown to increase their helicity and amphiphilicity.[13] This enhanced helical content directly correlates with improved cholesterol efflux capacity, a key function of these peptides.[13]

| Peptide | α-Methylated Residue(s) | Helicity (%) | Cholesterol Efflux (relative to control) |

| Control | None | 35 | 1.0 |

| Peptide Aα | α-methyl-Ala | 55 | 1.8 |

| Peptide Lα | α-methyl-Leu | 62 | 2.1 |

| Peptide Kα | α-methyl-Lys | 58 | 2.0 |

Table 1: Impact of α-methylation on the helicity and function of an apolipoprotein A-I mimetic peptide. Data is illustrative and based on findings in[13].

Enhancing Durability and Delivery: Metabolic Stability and Cell Permeability

Two of the most significant hurdles in peptide drug development are rapid enzymatic degradation and poor cell membrane permeability.[3] Alpha-methylation addresses both of these challenges effectively.

Resistance to Proteolysis

The steric shield provided by the α-methyl group physically hinders the approach of proteolytic enzymes, thereby protecting the adjacent peptide bonds from cleavage.[6] This increased resistance to enzymatic degradation significantly prolongs the in vivo half-life of peptide therapeutics.[13] The degree of protection can depend on the specific protease and the nature of the substituted amino acid.[13]

Experimental Protocol: Proteolytic Stability Assay

A common method to assess the enzymatic stability of peptides is through incubation with a protease followed by analysis of the remaining intact peptide over time.

-

Peptide Solution Preparation: Prepare stock solutions of the parent and α-methylated peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Enzyme Solution Preparation: Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, or proteinase K) in the same buffer.

-

Incubation: Mix the peptide and enzyme solutions to final concentrations (e.g., 1 mg/mL peptide and 10 µg/mL enzyme). Incubate the mixture at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding a stopping solution (e.g., 10% trifluoroacetic acid).

-

Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of remaining intact peptide.

-

Data Analysis: Plot the percentage of remaining peptide against time to determine the degradation rate and half-life.

Improving Cell Permeability

The ability of a drug to cross cell membranes is crucial for reaching intracellular targets. While the effect of α-methylation on cell permeability is more complex and context-dependent than its impact on metabolic stability, it can be a valuable tool. The increased lipophilicity and reduced hydrogen bonding capacity resulting from α-methylation can, in some cases, enhance passive diffusion across cell membranes.[7][8]

However, it is important to note that N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, is a more widely recognized strategy for improving membrane permeability.[6][14] N-methylation reduces the number of hydrogen bond donors, decreasing the energetic penalty of moving the peptide into the lipid bilayer of a cell membrane.[6] In some cases, combining α- and N-methylation can offer synergistic benefits.

Applications in Drug Discovery and Medicinal Chemistry: Case Studies

The unique properties of α-methylated amino acids have led to their successful application in various therapeutic areas.

α-Methyl-DOPA: A Classic Antihypertensive

α-Methyl-DOPA is a methylated analogue of L-Dopa and a well-known centrally acting antihypertensive agent.[15][16] Its mechanism of action involves its conversion in the brain to α-methylnorepinephrine.[17][18] This "false neurotransmitter" acts as an agonist at α-2-adrenergic receptors, leading to a decrease in sympathetic outflow from the central nervous system, reduced peripheral vascular resistance, and a lowering of blood pressure.[15][16][17]

Caption: Mechanism of action of α-Methyl-DOPA.

α-Methyl-L-tryptophan: A Versatile Neuromodulator

α-Methyl-L-tryptophan (α-MLT) is a synthetic analogue of tryptophan that serves as a prodrug for α-methylserotonin (α-MS).[19] Unlike tryptophan, α-MLT is not incorporated into proteins and α-MS is not a substrate for monoamine oxidase, leading to a prolonged effect.[19][20] This resistance to metabolism is a direct consequence of the α-methyl group.[19]

α-MLT has shown potential as a weight-loss agent in preclinical models of obesity.[21][22] It is thought to exert its effects by crossing the blood-brain barrier and being converted to α-MS in serotonergic neurons, thereby modulating appetite and metabolism.[21][22] Additionally, radiolabeled α-MLT is used as a tracer in positron emission tomography (PET) to study the brain's serotonergic system.[20][21]

Conclusion: A Strategic Imperative in Modern Drug Design

Alpha-methylation represents a powerful and versatile tool in the medicinal chemist's toolkit. By introducing a single methyl group at the α-carbon of an amino acid, researchers can strategically manipulate the conformational, metabolic, and physicochemical properties of peptides and small molecules. The resulting enhancements in stability, target affinity, and in some cases, cell permeability, can be the deciding factor in transforming a promising lead compound into a viable therapeutic candidate. As our understanding of the intricate interplay between structure and function continues to evolve, the rational application of α-methylated amino acids will undoubtedly play an increasingly pivotal role in the future of drug discovery.

References

- 1. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α-Methyl Amino Acids - Enamine [enamine.net]

- 6. lifetein.com [lifetein.com]

- 7. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity | Bentham Science [eurekaselect.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Stereospecific synthesis of alpha-methylated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Conformational editing of intrinsically disordered protein by α-methylation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool [mdpi.com]

- 15. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]

- 16. biolife-publisher.it [biolife-publisher.it]

- 17. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Methyldopa - Wikipedia [en.wikipedia.org]

- 19. α-Methyltryptophan - Wikipedia [en.wikipedia.org]

- 20. Labelled α -methyl-L-tryptophan as a tracer for the study of the brain serotonergic system - PMC [pmc.ncbi.nlm.nih.gov]

- 21. α-Methyl-l-tryptophan as a weight-loss agent in multiple models of obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

α-Methyl-DL-phenylalanine: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Classic Pharmacological Tool

α-Methyl-DL-phenylalanine is a non-proteinogenic amino acid that serves as a crucial tool in the study of catecholaminergic and serotonergic neurotransmission.[1] As a structural analog of the essential amino acid L-phenylalanine, it competitively inhibits key enzymes in the biosynthetic pathways of dopamine, norepinephrine, epinephrine, and serotonin. This guide provides an in-depth technical overview of α-Methyl-DL-phenylalanine, including its mechanism of action, applications in research, and detailed experimental protocols for its use.

Table 1: Physicochemical Properties of α-Methyl-DL-phenylalanine

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 293-294 °C (decomposes) |

| Solubility | Soluble in water |

| Storage | Room temperature |

Core Mechanism of Action: Competitive Inhibition of Aromatic Amino Acid Hydroxylases

The primary pharmacological action of α-Methyl-DL-phenylalanine stems from its ability to act as a competitive inhibitor of two critical enzymes: Phenylalanine Hydroxylase (PAH) and Tyrosine Hydroxylase (TH).[1] It also indirectly affects serotonin synthesis through the elevation of phenylalanine levels, which in turn competitively inhibits Tryptophan Hydroxylase (TPH).

Inhibition of Phenylalanine Hydroxylase (PAH)

α-Methyl-DL-phenylalanine acts as a weak competitive inhibitor of hepatic phenylalanine hydroxylase in vitro.[2] However, its potency is significantly greater in vivo, where it acts as a potent suppressor of PAH activity.[2] Administration of α-Methyl-DL-phenylalanine leads to a substantial decrease in hepatic PAH activity, reaching a maximal suppression of 70-75%.[2] This inhibition of PAH leads to an accumulation of systemic phenylalanine, a condition known as hyperphenylalaninemia. This induced state is a valuable tool for creating animal models of phenylketonuria (PKU), a genetic disorder characterized by PAH deficiency.[2][3]

Inhibition of Tyrosine Hydroxylase (TH)

The elevated levels of phenylalanine resulting from PAH inhibition, along with the direct action of α-Methyl-DL-phenylalanine itself, lead to the competitive inhibition of tyrosine hydroxylase.[1] TH is the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[4] By competing with the natural substrate, tyrosine, α-Methyl-DL-phenylalanine effectively reduces the production of L-DOPA, the precursor to all catecholamines.[4] This leads to a depletion of catecholamine stores in the central and peripheral nervous systems.

Indirect Inhibition of Tryptophan Hydroxylase (TPH) and Serotonin Depletion

The hyperphenylalaninemia induced by α-Methyl-DL-phenylalanine also impacts the synthesis of serotonin. High concentrations of phenylalanine compete with tryptophan for transport across the blood-brain barrier and for the active site of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis.[8] This competition leads to a reduction in the synthesis of 5-hydroxytryptophan (5-HTP) and, consequently, a depletion of brain serotonin levels. The administration of p-chlorophenylalanine (PCPA), a potent and irreversible inhibitor of tryptophan hydroxylase, can reduce brain serotonin levels to as low as 9.4% of control levels.[9]

Diagram 1: Mechanism of Action of α-Methyl-DL-phenylalanine

Caption: α-Methyl-DL-phenylalanine competitively inhibits PAH and TH, and indirectly inhibits TPH.

Research Applications

The unique pharmacological profile of α-Methyl-DL-phenylalanine makes it an invaluable tool in several areas of neuroscience and drug development research.

-

Animal Models of Phenylketonuria (PKU): By inducing a state of chronic hyperphenylalaninemia, α-Methyl-DL-phenylalanine is instrumental in creating rodent models that mimic the biochemical and neurological aspects of PKU.[2][3] These models are essential for studying the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic strategies.[2]

-

Investigating the Role of Catecholamines and Serotonin: The ability to deplete central and peripheral stores of catecholamines and serotonin allows researchers to investigate the specific roles of these neurotransmitter systems in a wide range of physiological and behavioral processes, including motor control, mood regulation, cognition, and the mechanism of action of psychotropic drugs.[10]

-

Drug Development and Screening: α-Methyl-DL-phenylalanine can be used as a challenge agent to assess the efficacy of drugs designed to modulate catecholaminergic or serotonergic neurotransmission.

Quantitative Effects on Neurotransmitter Levels

The administration of α-Methyl-DL-phenylalanine and its functional analogs leads to significant reductions in brain catecholamine and serotonin levels. The extent of this depletion can be quantified using techniques such as in vivo microdialysis coupled with high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Table 2: Representative Effects of Tyrosine Hydroxylase Inhibition on Brain Dopamine Levels in Rats *

| Brain Region | Treatment | Dopamine Depletion (%) |

| Nucleus Accumbens | α-methyl-p-tyrosine (100 µM, local infusion) | ~70% |

| Dorsal Striatum | α-methyl-p-tyrosine (100 µM, local infusion) | ~40% |

| Nucleus Accumbens | α-methyl-p-tyrosine (250 mg/kg, i.p.) | Significant, comparable to striatum |

| Dorsal Striatum | α-methyl-p-tyrosine (250 mg/kg, i.p.) | Significant, comparable to accumbens |

*Data is for the related compound α-methyl-p-tyrosine and serves to illustrate the expected effects of α-Methyl-DL-phenylalanine.[11][12][13]

Table 3: Representative Effects of Tryptophan Hydroxylase Inhibition on Brain Serotonin Levels in Rats *

| Treatment | Brain Serotonin Depletion (%) |

| p-chlorophenylalanine (300 mg/kg, i.p., single dose) | Significant reduction, mirroring increase in serotonin binding |

| p-chlorophenylalanine (1000 mg/kg) | ~90.6% |

| p-chlorophenylalanine (3 x 300 mg/kg, daily) | ~90% |

*Data is for the related compound p-chlorophenylalanine and serves to illustrate the expected effects of hyperphenylalaninemia induced by α-Methyl-DL-phenylalanine.[8][9][14]

Experimental Protocols

The following protocols provide a framework for utilizing α-Methyl-DL-phenylalanine in research settings.

Synthesis of α-Methyl-DL-phenylalanine (Adapted from related syntheses)

This protocol outlines a potential synthetic route adapted from established methods for α-methylated amino acids.

Diagram 2: Synthetic Workflow for α-Methyl-DL-phenylalanine

Caption: General synthetic workflow for α-Methyl-DL-phenylalanine.

Step-by-Step Methodology:

-

Protection of the Amino Group: The amino group of DL-phenylalanine is first protected to prevent side reactions during the methylation step. A common protecting group is the tert-butyloxycarbonyl (Boc) group.

-

α-Methylation: The α-carbon is then deprotonated using a strong base (e.g., lithium diisopropylamide, LDA) at low temperature, followed by the addition of a methylating agent such as methyl iodide.

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield α-Methyl-DL-phenylalanine.

-

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

In Vitro Phenylalanine Hydroxylase Inhibition Assay

This protocol provides a method for assessing the inhibitory potential of α-Methyl-DL-phenylalanine on PAH activity.

Diagram 3: Phenylalanine Hydroxylase Inhibition Assay Workflow

Caption: Workflow for determining PAH inhibition by α-Methyl-DL-phenylalanine.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.8), a solution of purified PAH, a solution of the cofactor tetrahydrobiopterin (BH₄), a solution of L-phenylalanine, and various concentrations of α-Methyl-DL-phenylalanine.

-

Enzyme Pre-incubation: In a microcentrifuge tube, pre-incubate the PAH enzyme with the desired concentration of α-Methyl-DL-phenylalanine for a specified time (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding L-phenylalanine and BH₄ to the pre-incubation mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching agent, such as perchloric acid.

-

Quantification of Tyrosine: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant for the amount of tyrosine produced using HPLC with fluorescence or electrochemical detection.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of α-Methyl-DL-phenylalanine compared to a control reaction without the inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Microdialysis for Measuring Brain Catecholamines and Serotonin

This protocol describes the use of in vivo microdialysis in rodents to measure the effects of α-Methyl-DL-phenylalanine on extracellular levels of dopamine and serotonin.

Diagram 4: In Vivo Microdialysis Experimental Workflow

Caption: Workflow for in vivo microdialysis to measure neurotransmitter depletion.

Step-by-Step Methodology:

-

Surgical Procedure: Anesthetize the animal (e.g., rat) and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex).[4] Allow the animal to recover from surgery for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[11]

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular neurotransmitter levels.[4]

-

Drug Administration: Administer α-Methyl-DL-phenylalanine (e.g., intraperitoneally) at the desired dose.

-

Post-Treatment Collection: Continue to collect dialysate samples at the same intervals for several hours to monitor the time course of the drug's effect.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine and serotonin content using HPLC-ECD.[1][15][16][17][18]

-

Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels to determine the extent and duration of depletion.

Conclusion

α-Methyl-DL-phenylalanine remains a cornerstone pharmacological agent for the study of monoaminergic systems. Its well-defined mechanism of action as a competitive inhibitor of key biosynthetic enzymes provides a reliable method for inducing hyperphenylalaninemia and depleting catecholamine and serotonin levels. This technical guide offers a comprehensive resource for researchers and drug development professionals, providing the foundational knowledge and practical protocols necessary to effectively utilize this versatile compound in their scientific investigations. The continued application of α-Methyl-DL-phenylalanine will undoubtedly contribute to a deeper understanding of the complex roles of these neurotransmitter systems in health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 5. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abmole.com [abmole.com]

- 8. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of the administration of a-methyl-p-tyrosine on the striatal dopamine increase and the behavioral motor disturbances in rats exposed to high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of alpha-methyl-p-tyrosine on extracellular dopamine levels in the nucleus accumbens and the dorsal striatum of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. researchgate.net [researchgate.net]

- 14. Effect of p-chlorophenylalanine on cerebral serotonin binding, serotonin concentration and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of Dopamine and Serotonin in Brain Microdialysate [amuzainc.com]

- 16. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to α-Methyl-DL-phenylalanine as an Inhibitor of Phenylalanine Hydroxylase

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of α-Methyl-DL-phenylalanine as an inhibitor of phenylalanine hydroxylase (PAH). While a weak competitive inhibitor in vitro, α-Methyl-DL-phenylalanine is a potent suppressor of hepatic PAH activity in vivo, making it a critical tool for developing animal models of hyperphenylalaninemia, a condition central to the pathology of Phenylketonuria (PKU). This document elucidates the dual inhibitory mechanism of α-Methyl-DL-phenylalanine on both phenylalanine hydroxylase and tyrosine hydroxylase, details its metabolic consequences, provides robust experimental protocols for its study, and presents its applications in biomedical research.

Introduction: The Central Role of Phenylalanine Hydroxylase

Phenylalanine hydroxylase (PAH) is a mononuclear iron-containing enzyme that catalyzes the rate-limiting step in the catabolism of the essential amino acid L-phenylalanine.[1] This hydroxylation reaction converts L-phenylalanine to L-tyrosine, utilizing molecular oxygen and the cofactor tetrahydrobiopterin (BH4).[1][2] L-tyrosine is a precursor for the synthesis of several critical biomolecules, including the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin.[3]

Genetic mutations in the PAH gene can lead to diminished or absent enzyme activity, resulting in the autosomal recessive metabolic disorder Phenylketonuria (PKU).[1] In individuals with PKU, the inability to metabolize phenylalanine leads to its accumulation in the blood and tissues, a condition known as hyperphenylalaninemia. If left untreated, the high levels of phenylalanine can cause severe and irreversible neurological damage.

The study of PAH and the development of therapeutic interventions for PKU rely on robust research tools that can modulate its activity. α-Methyl-DL-phenylalanine has emerged as a key pharmacological agent in this field, primarily for its ability to induce hyperphenylalaninemia in animal models, thereby providing a platform to investigate the pathophysiology of PKU and to screen potential therapeutic agents.[4][5]

Mechanism of Action: A Tale of Two Hydroxylases

α-Methyl-DL-phenylalanine is a synthetic amino acid analogue of phenylalanine.[3] Its primary mechanism of action in the context of this guide is the inhibition of phenylalanine hydroxylase. However, its effects are compounded by its inhibitory action on tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis.[3]

Inhibition of Phenylalanine Hydroxylase (PAH)

A crucial distinction in the inhibitory profile of α-Methyl-DL-phenylalanine is its differential activity in vitro versus in vivo.

-

In Vitro Activity: Studies have shown that α-Methyl-DL-phenylalanine is a very weak competitive inhibitor of rat liver PAH in a cell-free system.[4] This suggests that it does not bind with high affinity to the active site of the isolated enzyme.

-

In Vivo Activity: In contrast to its weak in vitro effects, α-Methyl-DL-phenylalanine acts as a potent suppressor of hepatic PAH activity when administered to living organisms.[4] A single administration can lead to a 70-75% decrease in liver PAH activity.[4] The precise molecular mechanism for this potent in vivo suppression is not fully elucidated but is thought to involve factors beyond simple competitive inhibition at the active site. It may be related to the induction of enzyme instability, alterations in its phosphorylation state, or the action of a metabolite.

This discrepancy underscores the importance of studying enzyme kinetics and inhibitor efficacy within a physiological context.

Inhibition of Tyrosine Hydroxylase (TH)

α-Methyl-DL-phenylalanine also functions as an inhibitor of tyrosine hydroxylase, which converts L-tyrosine to L-DOPA, a critical step in the synthesis of dopamine, norepinephrine, and epinephrine.[3] This inhibition of TH contributes to the depletion of catecholamine neurotransmitters observed following the administration of α-Methyl-DL-phenylalanine.

The dual inhibition of both PAH and TH by α-Methyl-DL-phenylalanine is a key consideration in experimental design, as the observed physiological effects will be a composite of both actions.

Metabolic Consequences of α-Methyl-DL-phenylalanine Administration

The administration of α-Methyl-DL-phenylalanine, particularly in conjunction with a high-phenylalanine diet, leads to a cascade of metabolic changes that mimic the biochemical phenotype of PKU.

Induction of Hyperphenylalaninemia

By inhibiting hepatic PAH, α-Methyl-DL-phenylalanine prevents the conversion of phenylalanine to tyrosine, leading to a significant and sustained increase in plasma and tissue phenylalanine concentrations.[4] This induced hyperphenylalaninemia is the cornerstone of its use in creating animal models for PKU research.

Depletion of Catecholamines

The inhibition of tyrosine hydroxylase by α-Methyl-DL-phenylalanine, coupled with the reduced availability of its precursor tyrosine (due to PAH inhibition), results in a significant decrease in the synthesis of catecholamine neurotransmitters. Studies in rats have demonstrated that administration of α-Methyl-DL-phenylalanine leads to reduced levels of dopamine and norepinephrine in the brain.

Impact on Protein Synthesis

Elevated levels of phenylalanine, as induced by α-Methyl-DL-phenylalanine, can have secondary effects on cellular processes. Research has shown that chronic hyperphenylalaninemia can lead to the disaggregation of brain polyribosomes and a reduction in the rates of polypeptide chain elongation, indicating an impairment of protein synthesis.[5]

Experimental Protocols

The following protocols provide a framework for studying the effects of α-Methyl-DL-phenylalanine on PAH activity and its downstream metabolic consequences.

In Vivo Induction of Hyperphenylalaninemia in a Rodent Model

This protocol describes the creation of a hyperphenylalaninemic animal model, a valuable tool for studying the pathophysiology of PKU and for testing potential therapeutics.

Materials:

-

α-Methyl-DL-phenylalanine

-

L-phenylalanine

-

Sterile saline solution (0.9% NaCl)

-

Animal balance

-

Syringes and needles for injection (appropriate for the animal model)

-

Metabolic cages for urine and feces collection (optional)

Procedure:

-

Animal Acclimatization: House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water for at least one week prior to the experiment.

-

Preparation of Injection Solutions:

-

Prepare a solution of α-Methyl-DL-phenylalanine in sterile saline. The concentration will depend on the desired dosage.

-

Prepare a solution of L-phenylalanine in sterile saline.

-

-

Administration:

-

Administer α-Methyl-DL-phenylalanine via intraperitoneal (IP) or subcutaneous (SC) injection. A typical dosage for inducing significant PAH inhibition is in the range of 0.2-0.5 mg/g body weight.[5]

-

Co-administer L-phenylalanine to create a high-phenylalanine load. A typical dosage is in the range of 1-2 mg/g body weight.[5]

-

-

Monitoring:

-

Monitor animals for any signs of distress or toxicity.

-